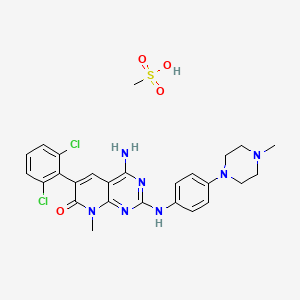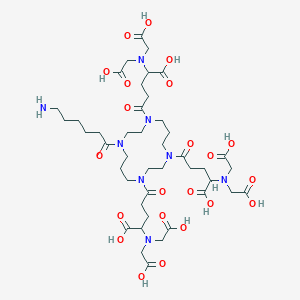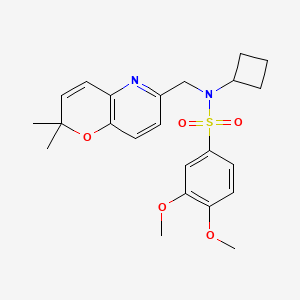![molecular formula C15H18N8O2 B11934723 4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SB772077B is a potent inhibitor of Rho-associated protein kinase, which plays a crucial role in various cellular processes, including contraction, motility, proliferation, and apoptosis. This compound has been studied extensively for its potential therapeutic applications, particularly in the management of glaucoma, where it helps to reduce intraocular pressure by enhancing aqueous humor outflow .
Vorbereitungsmethoden
The synthesis of SB772077B involves several steps, starting with the preparation of the aminofurazan core. This core is then functionalized with various substituents to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for SB772077B are designed to scale up these laboratory procedures while maintaining the compound’s efficacy and safety.
Analyse Chemischer Reaktionen
SB772077B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
SB772077B has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Rho-associated protein kinase in various chemical reactions and pathways.
Biology: It helps in understanding the cellular processes regulated by Rho-associated protein kinase, such as cell contraction, motility, and proliferation.
Medicine: SB772077B is being investigated for its potential therapeutic applications in the treatment of glaucoma, where it helps to reduce intraocular pressure by enhancing aqueous humor outflow
Industry: It is used in the development of new drugs and therapeutic agents targeting Rho-associated protein kinase
Wirkmechanismus
SB772077B exerts its effects by inhibiting the activity of Rho-associated protein kinase. This inhibition leads to a decrease in the phosphorylation of myosin light chain, which in turn reduces cell contraction and motility. The molecular targets of SB772077B include Rho-associated protein kinase 1 and Rho-associated protein kinase 2, which are involved in various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
SB772077B is unique in its high potency and selectivity for Rho-associated protein kinase. Similar compounds include:
Y-27632: Another Rho-associated protein kinase inhibitor, but with lower potency compared to SB772077B.
SB772077B stands out due to its higher potency and selectivity, making it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H18N8O2 |
|---|---|
Molekulargewicht |
342.36 g/mol |
IUPAC-Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3R)-3-aminopyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C15H18N8O2/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21)/t8-/m1/s1 |
InChI-Schlüssel |
PHWHNHYZZNJPLB-MRVPVSSYSA-N |
Isomerische SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@H](C3)N)N=C1C4=NON=C4N |
Kanonische SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
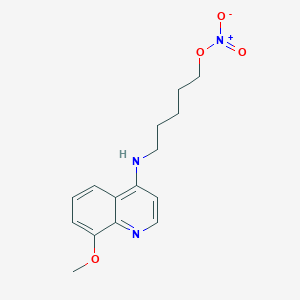
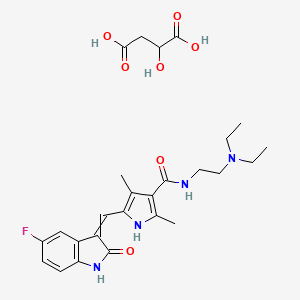

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
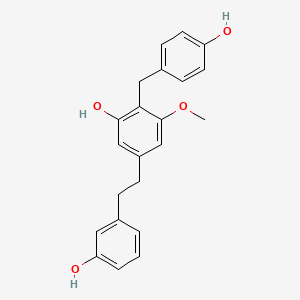
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
